![molecular formula C7H4Br2N2 B1424168 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 619331-71-4](/img/structure/B1424168.png)

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine

説明

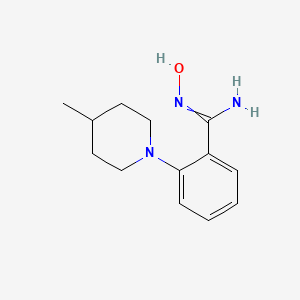

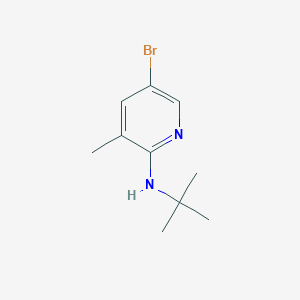

4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a fused ring system containing a pyrrole and pyridine ring. It has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 .

Synthesis Analysis

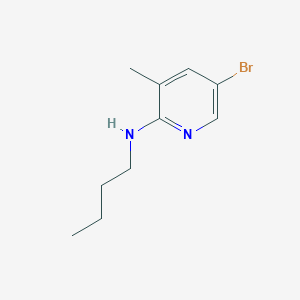

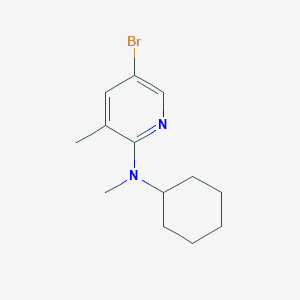

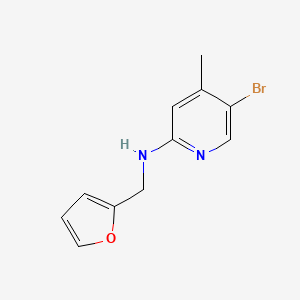

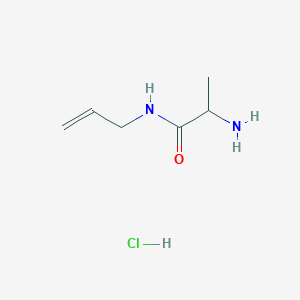

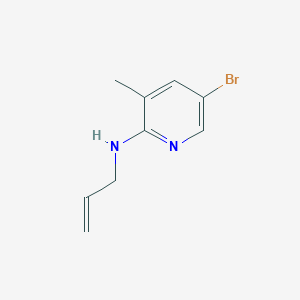

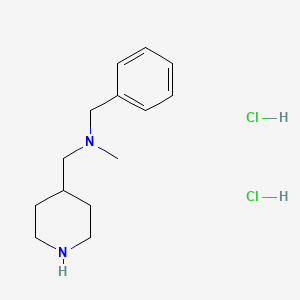

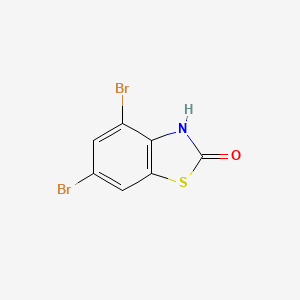

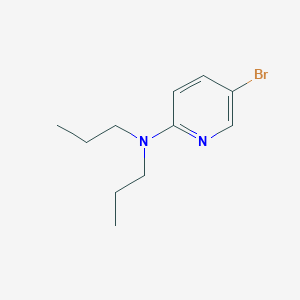

The synthesis of this compound involves aromatic nucleophilic substitution, where new compounds were synthesized using different nucleophiles such as alcohols, amines, and thiols . The yield of the reaction was found to be 25% .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyridine ring. The InChI key for this compound is YGGJWPDZPZHYBA-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound shows versatility and selectivity towards aromatic nucleophilic substitution . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .科学的研究の応用

Synthesis and Chemical Properties

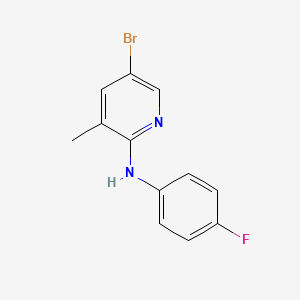

Synthesis of Derivatives : The compound has been used to synthesize novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments and 4-spiro-frameworks using methods developed for this purpose (Vilches-Herrera et al., 2013).

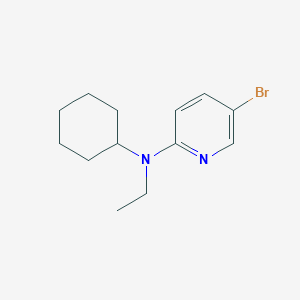

Building Blocks for Substituted Derivatives : It serves as a versatile building block for synthesizing substituted 7-azaindole derivatives, achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Electronic Structure Analysis : Studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine have provided insights into the charge density distribution, bonding scheme, and electronic structure of related compounds (Hazra et al., 2012).

Preparation and Reactivity Studies : Research has focused on the preparation of derivatives like 4-fluoro-1H-pyrrolo[2,3-b]pyridine, investigating various synthetic routes (Thibault et al., 2003).

Biological and Pharmacological Research

Analgesic and Sedative Agents : Derivatives of pyrrolo[3,4-c]pyridine, a structural isomer, have been extensively studied for their potential as analgesic and sedative agents, and for treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).

Anticancer Activity : Certain pyrrolyl-pyridine heterocyclic compounds, related to 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine, have shown promising anticancer activity, particularly against human cervical and breast cancer cell lines (Mallisetty et al., 2023).

Auxin Physiology : The compound 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, structurally related to this compound, has been studied as a molecular probe in auxin physiology due to its similarity to natural plant growth hormones (Antolić et al., 2000).

Materials Science and Electronics

Semiconducting Materials : Research on nitrogen-embedded small molecules derived from pyrrolo[2,3-b]pyridine derivatives has explored their application in semiconducting materials, focusing on electrochemical properties and carrier transport characteristics (Zhou et al., 2019).

Fluorescent Properties : The synthesis and study of fluorescent pyrrolo[3,4-c]pyridine derivatives, another structural isomer, have implications for potential physiological applications due to their promising fluorescent properties (Ershov et al., 2016).

作用機序

Target of Action

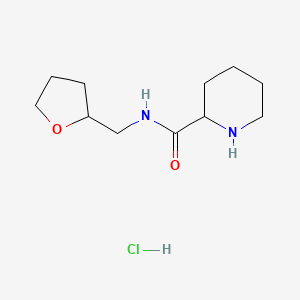

Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.

Mode of Action

It’s worth noting that similar compounds have shown to interact with targets that lead to a reduction in blood glucose levels .

Biochemical Pathways

, compounds with similar structures have been associated with the regulation of blood glucose levels. This suggests a potential impact on pathways related to glucose metabolism.

Result of Action

Similar compounds have demonstrated a reduction in blood glucose levels , indicating a potential therapeutic effect in conditions such as diabetes.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

4,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGJWPDZPZHYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696616 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

619331-71-4 | |

| Record name | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。